

# Application of Potassium Iodide for Heavy Metal Detection in Water Samples

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## Compound of Interest

Compound Name: Potassium Iodide

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## Introduction

The contamination of water resources with heavy metals is a significant environmental and health concern. These toxic elements, including lead (Pb), mercury (Hg), cadmium (Cd), and arsenic (As), are introduced into the environment through various industrial and agricultural activities. Their non-biodegradable nature and tendency to accumulate in living organisms necessitate sensitive and reliable detection methods. **Potassium iodide** (KI) has emerged as a versatile and cost-effective reagent in the development of analytical methods for monitoring heavy metal ions in aqueous samples. Its ability to form colored complexes with metal ions and its utility as an electrolyte in electrochemical analysis make it a valuable tool for both qualitative and quantitative assessments.

This application note details protocols for the detection of heavy metals in water samples using **potassium iodide**, focusing on colorimetric and electrochemical techniques. The methodologies are presented with the aim of providing researchers and professionals with the necessary information to implement these detection strategies in their laboratories.

## Principle of Detection

The application of **potassium iodide** in heavy metal detection is primarily based on two principles:

- **Colorimetric Detection:** Iodide ions ( $I^-$ ) react with certain heavy metal ions in solution to form distinct metal-iodide complexes that absorb light in the visible region of the electromagnetic spectrum. The intensity of the color produced is proportional to the concentration of the metal ion, allowing for quantitative analysis using spectrophotometry. In some methods, the formation of an ion-association complex with a chromophore is utilized to enhance sensitivity.
- **Electrochemical Detection (Anodic Stripping Voltammetry - ASV):** **Potassium iodide** can be used as a supporting electrolyte in ASV. In this technique, heavy metal ions are first preconcentrated onto a working electrode by applying a negative potential. The metals are then "stripped" from the electrode by scanning the potential towards more positive values. The current generated during the stripping step is proportional to the concentration of the metal. **Potassium iodide** in the electrolyte can enhance the stripping process and, in some cases, is used in an iodine-iodide solution to extract metals from a sample matrix.[\[1\]](#)

## Experimental Protocols

### Colorimetric Detection of Lead ( $Pb^{2+}$ ) using Solid-Phase Extraction

This protocol is adapted from the work of Dias, N., Fritz, J., and Porter, M. (2005) and describes a rapid method for the determination of lead in water samples.[\[2\]](#)[\[3\]](#)

#### a. Reagents and Materials:

- **Potassium iodide** (KI) solution (concentration to be optimized, e.g., 1 M)
- Standard lead ( $Pb^{2+}$ ) solutions (0.02 - 2.50 ppm)
- Buffer solution (to adjust pH to 3.0–3.5)
- Solid-phase extraction (SPE) disks impregnated with cetylpyridinium chloride (CPC)
- Diffuse Reflectance Spectrometer (DRS)
- 10.0 mL sample vials

#### b. Experimental Procedure:

- **Sample Preparation:** Collect a 10.0 mL water sample.
- **pH Adjustment:** Adjust the pH of the water sample to a range of 3.0–3.5 using a suitable buffer solution.
- **Complex Formation:** Add an excess of **potassium iodide** solution to the pH-adjusted sample. This will lead to the formation of the anionic tetraiodoplumbate(II) ( $\text{PbI}_4^{2-}$ ) complex, which is colored.
- **Extraction:** Place the CPC-impregnated SPE disk into the solution. The colored  $\text{PbI}_4^{2-}$  complex will be exhaustively extracted onto the disk. The extraction is typically complete within 1–2 minutes.
- **Quantification:** Remove the SPE disk from the solution and analyze it directly using a hand-held Diffuse Reflectance Spectrometer at a wavelength of 420 nm.
- **Calibration:** Prepare a series of standard lead solutions of known concentrations (ranging from 0.02 to 2.50 ppm) and follow steps 2-5 to generate a calibration curve of absorbance versus lead concentration.
- **Analysis of Unknown Sample:** Determine the concentration of lead in the unknown water sample by comparing its absorbance to the calibration curve.

## Spectrophotometric Determination of Mercury ( $\text{Hg}^{2+}$ )

This protocol is based on the formation of an ion-association complex between the tetraiodomercurate(II) anion and a colored reagent, Rhodamine B.

### a. Reagents and Materials:

- Standard mercury ( $\text{Hg}^{2+}$ ) stock solution (1000 ppm)
- Working standard solutions of mercury (prepared by dilution)
- **Potassium iodide** (KI) solution (0.15 M)
- Sulfuric acid ( $\text{H}_2\text{SO}_4$ ) solution (10.8 M)

- Rhodamine B solution ( $5 \times 10^{-3}$  M)
- Benzene or Dichloromethane (for extraction)
- Polyvinyl alcohol (PVAI) solution (1% w/v, for aqueous stabilization method)
- Spectrophotometer
- Separating funnels and volumetric flasks

b. Experimental Procedure (Extraction Method):[\[4\]](#)

- Sample Preparation: Pipette 20 mL of the water sample (containing 5 to 27  $\mu\text{g}$  of  $\text{Hg}^{2+}$ ) into a separating funnel.
- Acidification and Complexation: Add 1 mL of 10.8 M  $\text{H}_2\text{SO}_4$  and 1 mL of 0.15 M KI solution. Shake the mixture vigorously for 1 minute to form the  $[\text{HgI}_4]^{2-}$  complex.
- Ion-Association Complex Formation: Add 1 mL of  $5 \times 10^{-3}$  M Rhodamine B solution and shake vigorously for another minute. This forms the red-violet ion-association complex,  $[(\text{HgI}_4)^{2-}][(\text{Rhodamine B})^+]_2$ .
- Extraction: Add 10 mL of benzene or dichloromethane and extract the complex for 3 minutes.
- Measurement: Allow the phases to separate and measure the absorbance of the organic layer at 565 nm for benzene or 556 nm for dichloromethane against a reagent blank.[\[4\]](#)
- Calibration: Prepare a series of mercury standards and follow the same procedure to construct a calibration curve.

## Anodic Stripping Voltammetry (ASV) for Multiple Heavy Metals

This protocol provides a general framework for the detection of heavy metals such as mercury, lead, and cadmium using ASV with a **potassium iodide**-based electrolyte.[\[1\]](#)

a. Reagents and Materials:

- **Potassium iodide (KI)** solution (0.1 M)
- (Optional) Iodine (I<sub>2</sub>) solution (0.005 M in 0.1 M KI) for extraction from solid samples.
- Standard solutions of target heavy metals (e.g., Hg<sup>2+</sup>, Pb<sup>2+</sup>, Cd<sup>2+</sup>).
- Voltammetric analyzer with a three-electrode system:
  - Working Electrode (e.g., glassy carbon electrode, gold disk electrode)
  - Reference Electrode (e.g., Ag/AgCl or a silver wire coated with silver iodide in 0.1 M KI)[1]
  - Auxiliary Electrode (e.g., platinum wire)
- Electrochemical cell
- Deoxygenation system (e.g., nitrogen or argon gas)

b. Experimental Procedure:

- **Electrolyte Preparation:** Prepare a 0.1 M KI solution to be used as the supporting electrolyte.
- **Sample Preparation:** For liquid water samples, the sample can often be directly added to the electrolyte. For solid samples, an extraction step using a KI/I<sub>2</sub> solution may be necessary to solubilize the metals.[1] The sample may be diluted to reduce matrix interference.[1]
- **Deoxygenation:** Place the sample-electrolyte mixture into the electrochemical cell and deoxygenate the solution by bubbling with an inert gas (e.g., nitrogen) for a set period (e.g., 5-10 minutes) to remove dissolved oxygen, which can interfere with the measurement.
- **Deposition Step:** Apply a negative potential to the working electrode (e.g., -1.2 V) for a specific duration (e.g., 60-300 seconds) while stirring the solution. This reduces the metal ions and deposits them onto the electrode surface.
- **Equilibration Step:** Stop the stirring and allow the solution to become quiescent for a short period (e.g., 10-30 seconds).

- **Stripping Step:** Scan the potential from the negative deposition potential towards a more positive potential. The deposited metals will be re-oxidized and stripped back into the solution, generating a current peak at a potential characteristic for each metal.
- **Quantification:** The height or area of the stripping peak is proportional to the concentration of the metal in the sample. Use the standard addition method or a calibration curve for quantification.

## Data Presentation

Table 1: Quantitative Data for Colorimetric/Spectrophotometric Methods

Heavy Metal	Method	Reagent(s)	Linear Range	Limit of Detection (LOD)	Reference
Lead (Pb <sup>2+</sup> )	Colorimetric-Solid Phase Extraction	Potassium Iodide	0.02–2.50 ppm	0.010 ppm	<a href="#">[2]</a> <a href="#">[3]</a>
Mercury (Hg <sup>2+</sup> )	Spectrophotometry (Extraction)	Potassium Iodide, Rhodamine B	5 to 27 µg / 20 mL sample	Not Specified	<a href="#">[4]</a>
Mercury (Hg <sup>2+</sup> )	Spectrophotometry (Aqueous)	Potassium Iodide, Rhodamine B, PVAI	10 to 120 µg / 10 mL sample	Not Specified	<a href="#">[4]</a>
Cadmium (Cd <sup>2+</sup> )	Spectrophotometry	Potassium Iodide, Acridine Orange	0–0.4 µg/mL	6.82 µg/L	<a href="#">[5]</a>
Mercury (Hg <sup>2+</sup> )	Indirect Complexometry	Potassium Iodide (as masking agent)	4.5–80 mg	Not Applicable	<a href="#">[6]</a>

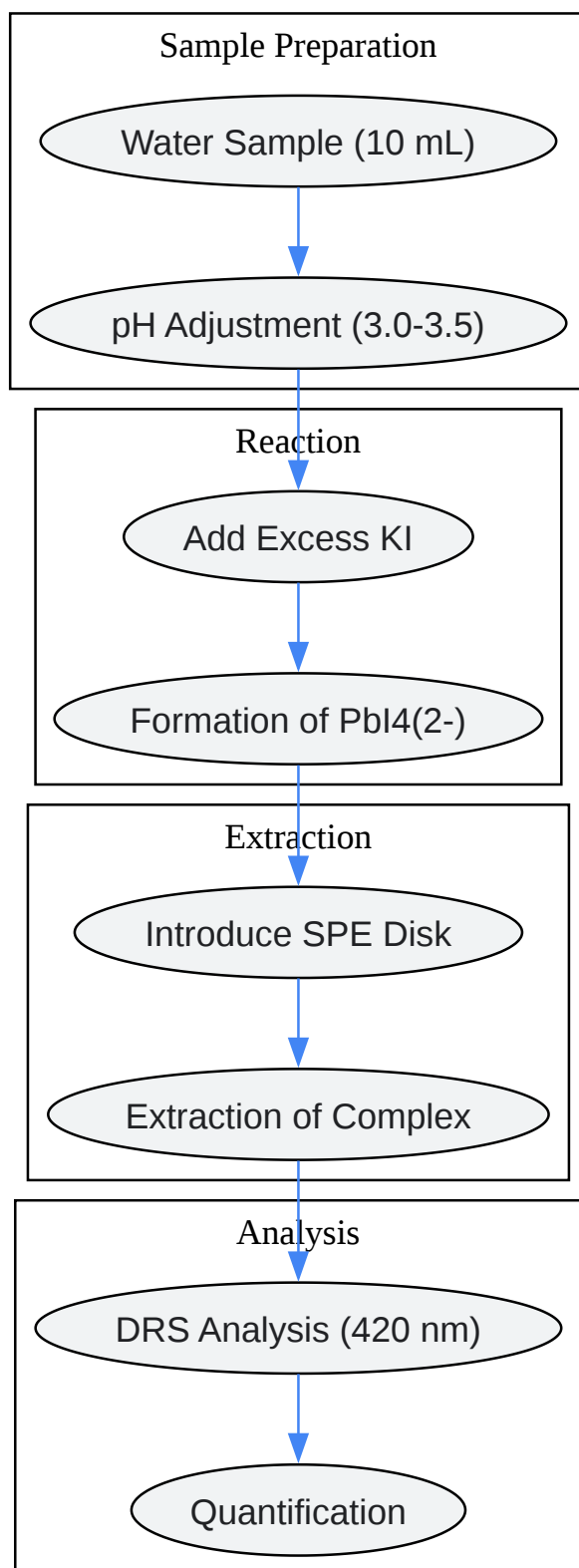
Table 2: Quantitative Data for Anodic Stripping Voltammetry

Heavy Metal	Electrolyte	Limit of Detection (LOD)	Reference
Mercury (Hg)	0.1 M Potassium Iodide	~20 parts per trillion	<a href="#">[1]</a>
Lead (Pb)	0.1 M Potassium Iodide	Not Specified	<a href="#">[1]</a>
Cadmium (Cd)	0.1 M Potassium Iodide	Not Specified	<a href="#">[1]</a>

## Interference Studies

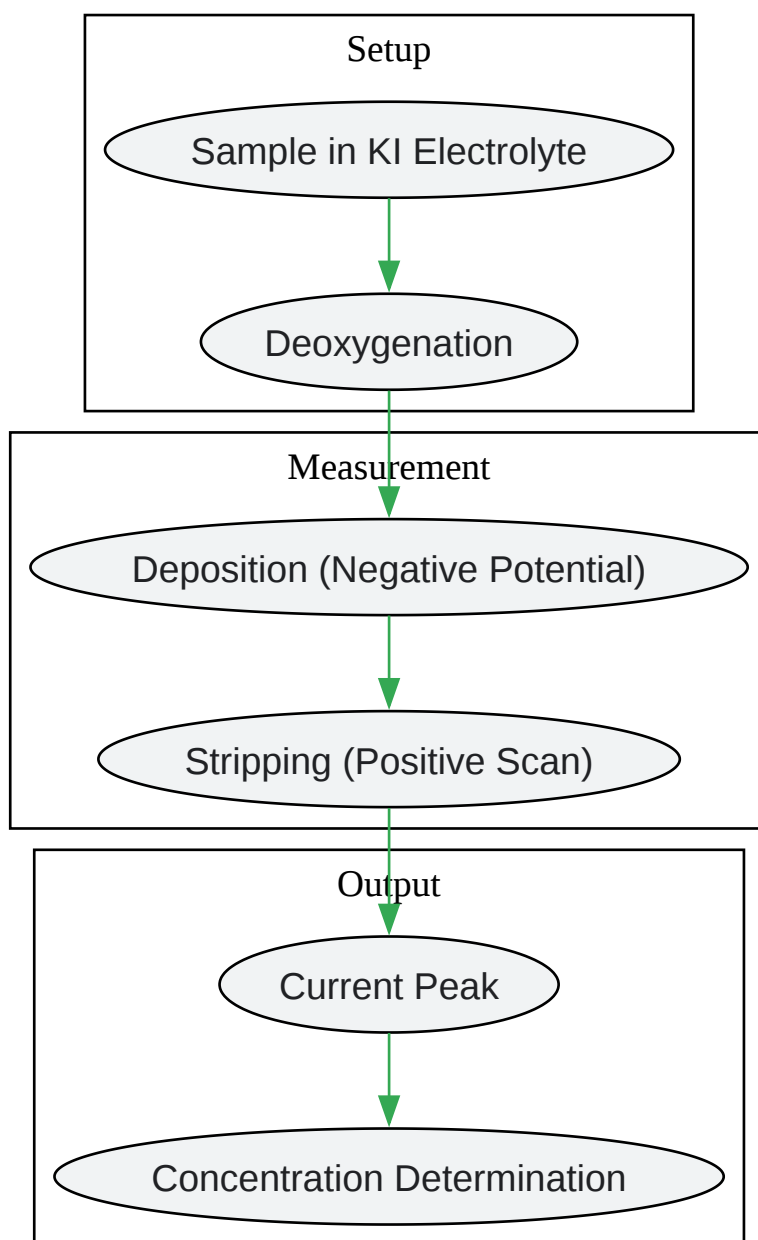
- Colorimetric Detection of Lead: The C-SPE method for lead showed deviations of  $\pm 10\%$  in the presence of Ni(II), Cd(II), Zn(II), Cu(II), and Hg(II).[\[2\]](#)[\[3\]](#)
- Spectrophotometric Determination of Cadmium: Many coexistent ions did not interfere with the determination. Interferences from  $\text{MnO}_4^-$ ,  $\text{Pb}^{2+}$ ,  $\text{Fe}^{3+}$ , and  $\text{Hg}^{2+}$  could be mitigated by using ascorbic acid-thiohydroxy cotton fiber for separation.[\[5\]](#)
- Anodic Stripping Voltammetry: The patent for the ASV method states that other metals in the solution do not significantly interfere, and atmospheric oxygen has a minimal effect when using an iodide/iodine solution.[\[1\]](#) However, in general ASV, high concentrations of other metals that have stripping potentials close to the analyte of interest can cause interference.

## Visualizations



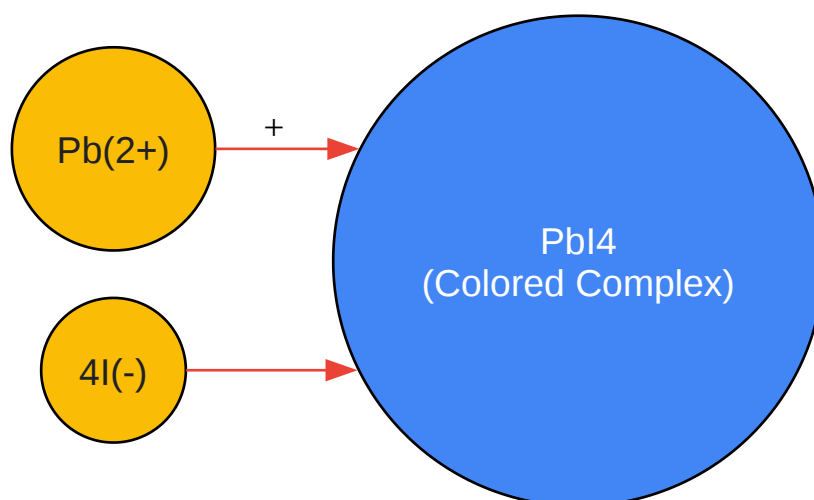
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Caption: Workflow for colorimetric detection of lead.



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Caption: Workflow for ASV detection of heavy metals.



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Caption: Formation of the tetraiodoplumbate(II) complex.

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